molecular formula C20H23N7O B2659069 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane CAS No. 2380009-31-2

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane

Cat. No.: B2659069
CAS No.: 2380009-31-2
M. Wt: 377.452
InChI Key: AFMLLLAVYSLORJ-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane is a complex heterocyclic compound It features a triazolopyridazine core fused with a diazepane ring and a pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane typically involves multi-step reactions starting from readily available precursors One common route involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolopyridazine coreThe final step involves the acylation of the diazepane with pyridine-2-carbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring or the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. The triazolopyridazine core can interact with enzymes or receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolopyridazine core but differ in the substituents attached to the core.

    Diazepane derivatives: Compounds with a diazepane ring but different substituents or fused ring systems.

Uniqueness

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane is unique due to its combination of a triazolopyridazine core with a diazepane ring and a pyridine carbonyl group. This unique structure may confer specific biological activities and binding properties not seen in other similar compounds .

Properties

IUPAC Name

[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c28-20(16-7-1-2-10-21-16)26-12-4-11-25(13-14-26)18-9-8-17-22-23-19(27(17)24-18)15-5-3-6-15/h1-2,7-10,15H,3-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMLLLAVYSLORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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